molecular formula C5H10N2OS B12362361 2-Methylsulfanyl-1,3-diazinan-4-one

2-Methylsulfanyl-1,3-diazinan-4-one

Cat. No.: B12362361
M. Wt: 146.21 g/mol
InChI Key: JCJGPRUSRXIYNG-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-1,3-diazinan-4-one is a heterocyclic compound containing a six-membered ring with two nitrogen atoms and one sulfur atom

Properties

Molecular Formula

C5H10N2OS

Molecular Weight

146.21 g/mol

IUPAC Name

2-methylsulfanyl-1,3-diazinan-4-one

InChI

InChI=1S/C5H10N2OS/c1-9-5-6-3-2-4(8)7-5/h5-6H,2-3H2,1H3,(H,7,8)

InChI Key

JCJGPRUSRXIYNG-UHFFFAOYSA-N

Canonical SMILES

CSC1NCCC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-1,3-diazinan-4-one can be achieved through several methods. One common approach involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine

Industrial Production Methods

Industrial production of 2-Methylsulfanyl-1,3-diazinan-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as a rapid and efficient method for producing thiadiazole derivatives, which can be adapted for the synthesis of 2-Methylsulfanyl-1,3-diazinan-4-one .

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-1,3-diazinan-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfur-containing group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-methylsulfanylated diazinane derivatives.

    Substitution: Various substituted diazinane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylsulfanyl-1,3-diazinan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-1,3-diazinan-4-one involves its interaction with specific molecular targets. For instance, its potential as a COX-2 inhibitor suggests that it may bind to the active site of the enzyme, thereby inhibiting its activity and reducing inflammation . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylsulfanyl-1,3-diazinan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-Methylsulfanyl-1,3-diazinan-4-one is a heterocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications. This compound is characterized by a unique structure that contributes to its biological activity. Understanding its biological properties is crucial for potential therapeutic applications and environmental safety.

Chemical Structure and Properties

The chemical formula of 2-Methylsulfanyl-1,3-diazinan-4-one is C5H6N2OSC_5H_6N_2OS, with a molecular weight of approximately 142.17 g/mol. The compound features a diazinan ring with a methylthio group, which significantly influences its reactivity and interaction with biological systems.

Biological Activities

Research has demonstrated that 2-Methylsulfanyl-1,3-diazinan-4-one exhibits several biological activities, including:

  • Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, making it a candidate for use in treating infections caused by bacteria and fungi.
  • Antitumor Activity : Preliminary investigations have suggested potential antitumor effects, although further studies are necessary to confirm these findings and elucidate the underlying mechanisms.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Synthesis Methods

The synthesis of 2-Methylsulfanyl-1,3-diazinan-4-one can be achieved through various chemical reactions. Common methods include:

  • Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
  • Substitution Reactions : Utilizing nucleophilic substitution to introduce the methylthio group.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 2-Methylsulfanyl-1,3-diazinan-4-one against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Antitumor Potential

In vitro assays were conducted to assess the cytotoxicity of 2-Methylsulfanyl-1,3-diazinan-4-one against various cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells, highlighting its potential as an antitumor agent.

Comparative Analysis with Related Compounds

A comparative analysis was performed to evaluate the biological activity of 2-Methylsulfanyl-1,3-diazinan-4-one against structurally similar compounds. The following table summarizes key findings:

Compound NameBiological ActivityUnique Features
2-Methylsulfanyl-1,3-diazinan-4-oneAntimicrobial, AntitumorMethylthio group enhances activity
6-Hydroxy-2-methylsulfanyl-pyrimidinoneAntimicrobialHydroxyl group increases solubility
FluorimuronHerbicidalContains fluorine substituent

This comparison illustrates how variations in functional groups influence the biological activity and application potential of these compounds.

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